4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid

Antifungal drug discovery Candida spp. Maleimide/maleamic acid structure-activity relationship

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid (CAS 198220-53-0), also systematically named N-(2,6-Dimethylphenyl)maleamic acid, is an N-substituted maleamic acid derivative (molecular formula C₁₂H₁₃NO₃, MW 219.24 g/mol). It is the ring-opened amic acid formed via nucleophilic ring-opening of maleic anhydride by 2,6-dimethylaniline, and serves as the direct synthetic precursor to N-(2,6-dimethylphenyl)maleimide (CAS 1206-49-1).

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 198220-53-0
Cat. No. B171010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid
CAS198220-53-0
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O
InChIInChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+
InChIKeyBDIUUKLMBSBKIT-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid (CAS 198220-53-0): Chemical Identity, Compound Class, and Procurement-Relevant Characteristics


4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid (CAS 198220-53-0), also systematically named N-(2,6-Dimethylphenyl)maleamic acid, is an N-substituted maleamic acid derivative (molecular formula C₁₂H₁₃NO₃, MW 219.24 g/mol) . It is the ring-opened amic acid formed via nucleophilic ring-opening of maleic anhydride by 2,6-dimethylaniline, and serves as the direct synthetic precursor to N-(2,6-dimethylphenyl)maleimide (CAS 1206-49-1) . The compound belongs to the broader class of (Z/E)-4-oxo-4-(arylamino)but-2-enoic acids, which have been investigated for carbonic anhydrase inhibition and as intermediates in maleimide synthesis . The 2,6-dimethyl substitution pattern on the aniline ring imparts steric and electronic properties that distinguish this compound from its unsubstituted (maleanilic acid), mono-substituted, and positionally isomeric dimethyl analogs.

Why 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid Cannot Be Interchanged with Its Maleimide Counterpart or Positional Isomers: A Procurement Risk Analysis


The ring-open maleamic acid structure of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid is not functionally equivalent to its ring-closed maleimide analog (N-(2,6-dimethylphenyl)maleimide, CAS 1206-49-1), and generic substitution between these forms carries demonstrable risk. Published evidence establishes that N-phenyl and N-phenylalkyl maleimides display their antifungal activity exclusively with the intact maleimide ring; ring opening to the corresponding maleamic acid leads to loss of antifungal activity . Furthermore, the 2,6-dimethyl substitution pattern on the phenyl ring is not interchangeable with other positional isomers — the 2,5-dimethyl, 3,4-dimethyl, and 3,5-dimethyl analogs each present distinct steric environments, hydrogen-bonding networks, and biological activity profiles . Procurement of the incorrect analog — whether the wrong ring-closure state or the wrong substitution isomer — therefore invalidates experimental reproducibility in any application that depends on the specific reactivity, conformation, or biological target engagement of this compound.

Quantitative Differentiation Evidence for 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid (CAS 198220-53-0) Against Closest Analogs


Ring-Open Maleamic Acid vs. Ring-Closed Maleimide: Loss of Antifungal Activity Upon Ring Opening Defines Functional Non-Equivalence

The target compound is a maleamic acid — the ring-open form. Published head-to-head data for the N-phenylmaleimide/N-phenylmaleamic acid pair demonstrate that maleimides require the intact ring for antifungal activity; the corresponding maleamic acids (open derivatives) lose this activity . Specifically, N-phenyl and N-phenylalkyl maleimides showed potent fungicidal activity against Candida albicans (ATCC 10231) and clinical Candida isolates with MICs as low as ≤3.25 µg/mL in microbroth dilution assays following CLSI guidelines, whereas stability and time-kill studies confirmed that ring hydrolysis to the maleamic acid form abolishes antifungal efficacy . Although these data were generated on the N-phenyl series rather than the 2,6-dimethylphenyl variant, the ring-closure dependence is a class-level structural requirement .

Antifungal drug discovery Candida spp. Maleimide/maleamic acid structure-activity relationship Antimicrobial susceptibility testing

Crystal Structure of N-(2,6-Dimethylphenyl)maleamic Acid: Unique Anti Conformation and Hydrogen-Bonding Network Distinguished from Positional Isomers

Single-crystal X-ray diffraction analysis of the target compound reveals two independent molecules in the asymmetric unit, both exhibiting a rare anti conformation between the N—H bond and the C=O bond of the amide segment . This conformation is stabilized by an intramolecular O—H⋯O hydrogen bond within each molecule, and intermolecular N—H⋯O hydrogen bonds connect molecules in the crystal lattice. Additionally, a carbonyl–carbonyl dipolar interaction with an O⋯C contact distance of 2.926(3) Å is observed . The crystal system is orthorhombic (space group P2₁2₁2₁) with unit cell parameters a = 12.5268(4) Å, b = 12.9226(4) Å, c = 14.6835(5) Å, V = 2376.95(13) ų, and Z = 8 . This contrasts with N-(3,4-dimethylphenyl)maleamic acid, which crystallizes with four independent molecules under different packing arrangements, and with N-(2,4,6-trimethylphenyl)maleamic acid, which displays yet another distinct conformational preference .

Crystallography Solid-state chemistry Maleamic acid conformation Hydrogen bonding

Carbonic Anhydrase I and II Inhibition by (Z)-4-Oxo-4-(arylamino)but-2-enoic Acid Derivatives: Class-Level Nanomolar Potency with Substituent-Dependent Variation

A series of thirteen (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives (4a–4m), which includes the structural class of the target compound, were evaluated for inhibition of human carbonic anhydrase isoenzymes hCA I and hCA II . All derivatives strongly inhibited both isoforms with Ki values in the range of 22.15 ± 7.76 to 41.79 ± 13.19 nM against hCA I, and 20.91 ± 3.14 to 29.05 ± 5.21 nM against hCA II . The most potent hCA I inhibitor (derivative 4g, from 3-nitroaniline) exhibited Ki = 22.15 ± 7.76 nM, while the most potent hCA II inhibitor (derivative 4j, from 3-aminobenzoic acid) showed Ki = 20.91 ± 3.14 nM . By comparison, the standard broad-spectrum CA inhibitor acetazolamide (AZA) displayed Ki values of 6.76 ± 2.55 nM (hCA I) and 5.85 ± 2.56 nM (hCA II) in the same study . Individual Ki values for the 2,6-dimethylphenyl-substituted derivative were not separately reported, but the class-wide nanomolar potency confirms that the aryl substitution pattern modulates inhibitory activity within a narrow and therapeutically relevant range .

Carbonic anhydrase inhibition hCA I hCA II Enzyme kinetics Butenoic acid derivatives

Substituent Position Effects: 2,6-Dimethyl vs. 2,4-Dimethyl and Other N-(Dialkylphenyl)maleimides in Antifungal Screening

A systematic screen of N-(substituted phenyl)maleimides against three fungal species established that the position of alkyl substitution on the phenyl ring significantly modulates antifungal activity . Among N-(dimethylphenyl)maleimide isomers, N-(2,6-dimethylphenyl)maleimide (the cyclized analog of the target compound) and N-(2,4-dimethylphenyl)maleimide both displayed decent activity against a variety of fungi, bacteria, and yeast, while unsubstituted N-phenylmaleimide showed only weak activity . The 2,6-diethylphenyl analog also demonstrated satisfactory activity, confirming that 2,6-dialkyl substitution is a privileged pattern. Notably, some Diels-Alder adducts prepared from N-(substituted phenyl)maleimides lost activity entirely, indicating that the maleimide double bond integrity is also critical . While individual MIC values are not tabulated in the available abstract, the rank-order activity demonstrates that the 2,6-dimethyl pattern is among the most favorable substitution arrangements for antifungal activity in this scaffold .

Antifungal screening Structure-activity relationship N-substituted maleimides Dialkylphenyl substitution

Maleamic Acid as a Synthetic Intermediate: Cyclization to N-(2,6-Dimethylphenyl)maleimide with Reported Yield for Polymer and Materials Chemistry Applications

The target compound is the established synthetic precursor to N-(2,6-dimethylphenyl)maleimide (CAS 1206-49-1), an industrially significant heat-resistant polymer monomer used as a co-monomer in PVC, PMMA, and ABS resins to improve thermal stability and mechanical strength . Cyclization of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid to the corresponding maleimide has been reported using sodium acetate in acetic anhydride, yielding the maleimide product in 51% yield . This synthetic route contrasts with direct one-step methods from maleic anhydride and 2,6-dimethylaniline that can achieve higher yields through optimized dehydration catalysis . The maleamic acid intermediate thus offers a storable, isolable, and characterizable precursor that enables quality control before the final cyclization step — a feature valued in both research synthesis and scale-up workflows where intermediate purity verification is required .

Synthetic methodology Maleimide cyclization Polymer chemistry Heat-resistant monomers

Physicochemical Identity: Melting Point and LogP Distinguish the 2,6-Dimethylphenyl Maleamic Acid from Unsubstituted and Positionally Isomeric Analogs

The target compound exhibits a reported melting point of 169 °C and a calculated octanol-water partition coefficient (LogP) of 0.8 . These values provide a practical identity check that distinguishes it from the unsubstituted analog maleanilic acid (N-phenylmaleamic acid, CAS 555-59-9), which has a lower molecular weight (191.18 g/mol) and different thermal behavior . The 2,5-dimethyl positional isomer (CAS 31460-30-7) shares the same molecular formula but presents a distinct melting point and chromatographic retention profile due to altered molecular symmetry and intermolecular interactions . The moderate LogP of 0.8 indicates balanced hydrophilicity-lipophilicity, which contrasts with more lipophilic analogs bearing larger or additional alkyl substituents, and with more hydrophilic analogs bearing carboxyl or sulfonamide groups .

Physicochemical characterization Melting point Lipophilicity Quality control

Evidence-Backed Application Scenarios for 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid (CAS 198220-53-0) in Scientific and Industrial Procurement


Carbonic Anhydrase Inhibitor Discovery: Screening the 2,6-Dimethylphenyl Maleamic Acid Scaffold for Nanomolar hCA I/II Inhibition

Based on the class-level evidence that (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives inhibit hCA I and hCA II with Ki values consistently in the 20–42 nM range , the 2,6-dimethylphenyl-substituted variant is a qualified candidate for CA inhibitor screening programs. The compound's moderate LogP of 0.8 and MW of 219.24 g/mol place it within favorable drug-like property space. Researchers should procure this specific substitution pattern rather than random aryl analogs, as the identity of the aryl substituent modulates Ki within the series by up to ~2-fold . Acetazolamide (Ki = 5.85–6.76 nM) serves as the standard positive control for assay validation .

Synthetic Intermediate for N-(2,6-Dimethylphenyl)maleimide: Isolable Maleamic Acid for Quality-Controlled Maleimide Monomer Production

The target compound is the direct and isolable precursor to N-(2,6-dimethylphenyl)maleimide (CAS 1206-49-1), a heat-resistant co-monomer used in engineering plastics . Procurement of the maleamic acid rather than the pre-formed maleimide is indicated when the synthetic workflow requires intermediate purification, characterization (NMR, HPLC, melting point verification at 169 °C), or when maleimide storage stability is a concern. Cyclization can be performed using NaOAc/Ac₂O (reported 51% yield) or optimized patent methods achieving >80% yield .

Crystallography and Solid-State Studies: Using the Unique Anti Conformation and Orthorhombic Crystal System as a Structural Reference

The fully solved single-crystal X-ray structure of N-(2,6-dimethylphenyl)maleamic acid (orthorhombic P2₁2₁2₁, a = 12.5268 Å, b = 12.9226 Å, c = 14.6835 Å) with its rare anti amide conformation and defined hydrogen-bonding network makes this compound a valuable reference standard for crystallographic studies of maleamic acid derivatives . The structure has been deposited in the Cambridge Structural Database and can serve as a benchmark for polymorph screening, co-crystal engineering, and conformational analysis of related N-aryl maleamic acids.

Antimicrobial Structure-Activity Relationship Studies: Benchmarking the 2,6-Dimethyl Substitution Against Other N-Aryl Analogs

For research programs investigating N-arylmaleimide or maleamic acid antimicrobial agents, the 2,6-dimethylphenyl substitution pattern has been empirically identified as one of the favorable arrangements for antifungal and antibacterial activity, outperforming the unsubstituted N-phenyl variant and matching the 2,4-dimethyl isomer . The maleamic acid form is specifically relevant for studies exploring pH-dependent prodrug activation, ring-closure kinetics, or the differential biological activity of the open vs. closed form, as demonstrated by the established loss of antifungal activity upon ring opening .

Quote Request

Request a Quote for 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.